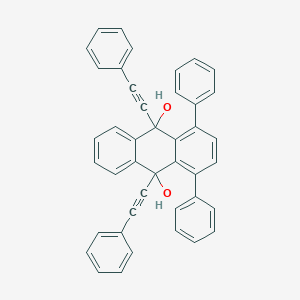
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound is characterized by its high thermal stability and strong fluorescence, which makes it particularly useful in the fields of organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves a series of organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to form carbon-carbon bonds between phenyl groups and the anthracene core . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the anthracene core.
Aplicaciones Científicas De Investigación
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has a wide range of scientific research applications, including:
Organic Electronics: Used as a dopant in organic light-emitting diodes (OLEDs) to enhance their efficiency and stability.
Photonics: Employed in the development of light-emitting materials for photonic devices.
Chemiluminescence: Utilized as a sensitizer in chemiluminescent reactions to produce visible light.
Biological Imaging: Applied in fluorescence microscopy for imaging biological samples.
Mecanismo De Acción
The mechanism of action of 1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with light and other molecules. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, a process known as fluorescence. This property is exploited in various applications, such as OLEDs and biological imaging.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and OLEDs.
9,10-Diphenylanthracene: Used as a sensitizer in chemiluminescence and in blue OLEDs.
Uniqueness
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to its additional hydroxyl groups, which can enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar compounds.
Propiedades
Número CAS |
53134-85-3 |
|---|---|
Fórmula molecular |
C42H28O2 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
1,4-diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C42H28O2/c43-41(29-27-31-15-5-1-6-16-31)37-23-13-14-24-38(37)42(44,30-28-32-17-7-2-8-18-32)40-36(34-21-11-4-12-22-34)26-25-35(39(40)41)33-19-9-3-10-20-33/h1-26,43-44H |
Clave InChI |
IHLUGNDTMJHCOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=C(C=CC(=C42)C5=CC=CC=C5)C6=CC=CC=C6)(C#CC7=CC=CC=C7)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)
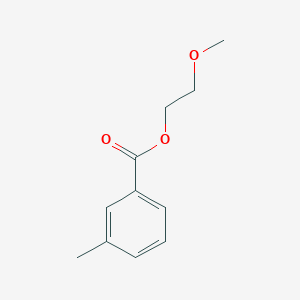
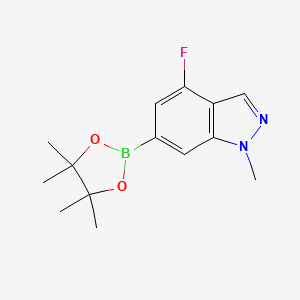

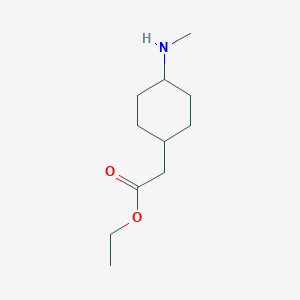
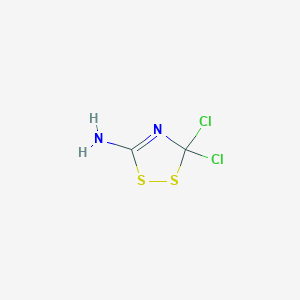
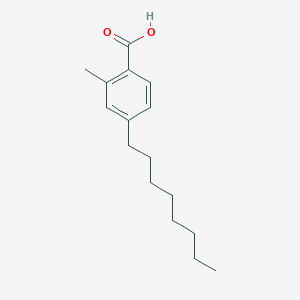
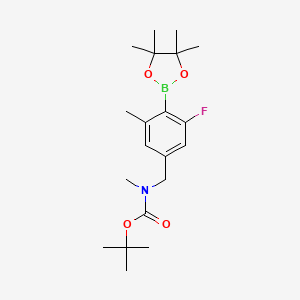

![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)




